2-Methyl-4-nitro-1H-benzo[d]imidazole
Overview
Description
2-Methyl-4-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It is characterized by a fused ring structure combining benzene and imidazole rings. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have been known to exhibit a broad range of biological activities
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a range of effects . The exact interaction of 2-Methyl-4-nitro-1H-benzo[d]imidazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazole derivatives are known to be key components in a variety of functional molecules used in everyday applications . The specific pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration. Common methods include:
Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of aminonitriles with aldehydes.
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium dithionite.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted benzimidazoles: Formed through electrophilic substitution reactions
Scientific Research Applications
2-Methyl-4-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antifungal activities.
Industry: Used in the production of dyes, pigments, and other functional materials
Comparison with Similar Compounds
- 2-Methyl-4(5)-nitroimidazole
- 2-(4-methoxybenzyl)-5-nitro-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole
- 5-nitro-2-(4-propoxybenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole
Comparison: 2-Methyl-4-nitro-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of applications and higher efficacy in certain biological activities .
Properties
IUPAC Name |
2-methyl-4-nitro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-6-3-2-4-7(11(12)13)8(6)10-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNUZBBMRYRAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363758 | |
Record name | 2-Methyl-4-nitro-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76320-88-2 | |
Record name | 2-Methyl-4-nitro-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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